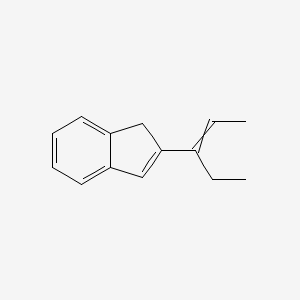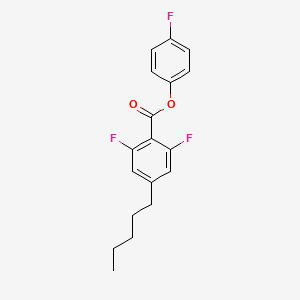
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a chemical compound characterized by the presence of fluorine atoms and a pentyl group attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzoate moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced benzoate derivatives.
Hydrolysis: 4-Fluorophenol and 2,6-difluoro-4-pentylbenzoic acid.
Applications De Recherche Scientifique
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a cyano group instead of a fluorine atom.
2,6-Difluoro-4-formylphenylboronic acid pinacol ester: Shares the difluoro-phenyl structure but differs in functional groups and applications.
Uniqueness
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is unique due to the combination of fluorine atoms and a pentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These characteristics make it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
142000-77-9 |
|---|---|
Formule moléculaire |
C18H17F3O2 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate |
InChI |
InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3 |
Clé InChI |
ZENGVKPOGJWUSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


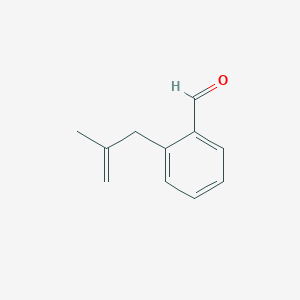
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)


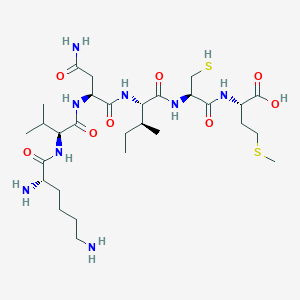

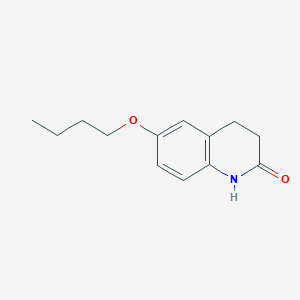
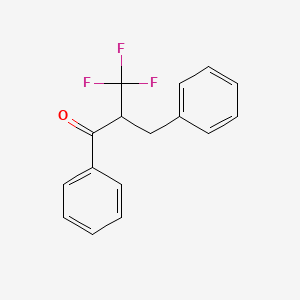
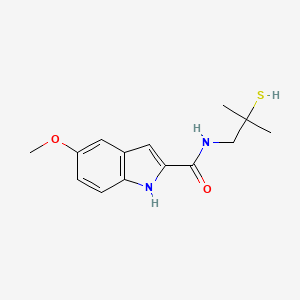
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
